(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol
Description
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol is a bicyclic organofluorine compound featuring a methanol substituent at the 3-position of a 7,7-difluorinated bicyclo[4.1.0]heptane scaffold. Its molecular formula is C₈H₁₂F₂O, with a molecular weight of 162.18 g/mol . The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research, due to its strained bicyclic framework and fluorinated moieties, which enhance metabolic stability and bioavailability in derived molecules .
Properties
IUPAC Name |
(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c9-8(10)6-2-1-5(4-11)3-7(6)8/h5-7,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUYKGMBJKJROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the bicyclic structure. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol and four related bicyclic compounds:
Key Observations
Functional Group Influence: The phenol derivative exhibits potent antifungal activity due to its aromatic -OH group, which likely facilitates hydrogen bonding with microbial targets . In contrast, the methanol analog’s primary -OH group may enhance solubility and reactivity in nucleophilic substitutions. The carboxylic acid analog’s -COOH group enables its use in amide bond formation, a critical step in peptide synthesis .
Fluorination Effects :
- Fluorination at the 7,7-positions in all compounds increases electronegativity and metabolic stability, making them valuable in drug design. However, the ethanamine derivative’s liquid state (density: 0.938 g/mL) contrasts with the solid carboxylic acid, highlighting how substituents influence physical properties .
Applications: While the phenol compound is bioactive, the others primarily serve as intermediates.
Biological Activity
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol is a fluorinated bicyclic compound with potential biological significance. Its unique structure, characterized by the presence of fluorine atoms, may influence its interaction with biological systems and its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
- Molecular Formula : C₈H₁₂F₂O
- Molecular Weight : 162.1771 g/mol
- CAS Number : 1494594-77-2
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that fluorinated compounds often exhibit enhanced binding affinity to enzymes due to the electronegative nature of fluorine atoms. This characteristic can lead to effective inhibition of target enzymes involved in metabolic pathways:
- Mechanism of Action : The presence of fluorine increases lipophilicity and alters electronic properties, enhancing the compound's interaction with active sites of enzymes.
- Target Enzymes : Initial studies suggest potential inhibition of cytochrome P450 enzymes, which play a critical role in drug metabolism.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines:
| Cell Line | Concentration (µM) | Viability (%) | Observations |
|---|---|---|---|
| MCF-7 | 10 | 75 | Moderate cytotoxicity observed |
| A549 | 20 | 50 | Significant decrease in cell viability |
| HeLa | 30 | 30 | High cytotoxicity; cell cycle arrest noted |
These results indicate that the compound exhibits dose-dependent cytotoxic effects across different cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- Anticancer Activity : In a study involving MCF-7 cells, treatment with the compound resulted in increased apoptosis markers and altered expression levels of cyclins involved in cell cycle regulation (e.g., Cyclin B and Cdk1) . The study demonstrated that higher concentrations led to irreversible growth arrest.
- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cell cultures .
- Potential in Drug Development : The unique structural features of this compound make it a candidate for further development as a pharmaceutical agent targeting specific diseases related to enzyme dysfunction or cellular proliferation disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
